6-Chloro-2,4-difluoro-3-methylbenzylamine

Description

BenchChem offers high-quality 6-Chloro-2,4-difluoro-3-methylbenzylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-2,4-difluoro-3-methylbenzylamine including the price, delivery time, and more detailed information at info@benchchem.com.

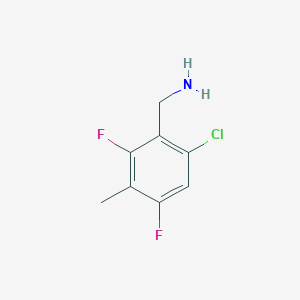

Structure

3D Structure

Properties

IUPAC Name |

(6-chloro-2,4-difluoro-3-methylphenyl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClF2N/c1-4-7(10)2-6(9)5(3-12)8(4)11/h2H,3,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZJNQNCHUDHNNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1F)Cl)CN)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Classification and Positioning Within Fluorinated and Chlorinated Arylmethylamines

6-Chloro-2,4-difluoro-3-methylbenzylamine belongs to the family of arylmethylamines, which are characterized by a benzyl (B1604629) group attached to a nitrogen atom. Its structure is further distinguished by the presence of multiple halogen substituents on the aromatic ring, as well as a methyl group. This specific substitution pattern places it within the subclass of fluorinated and chlorinated arylmethylamines.

Table 1: Structural Features of 6-Chloro-2,4-difluoro-3-methylbenzylamine

| Feature | Description |

| Core Structure | Benzylamine (B48309) |

| Aromatic Substituents | - Two Fluorine atoms (at C2 and C4) - One Chlorine atom (at C6) - One Methyl group (at C3) |

| Functional Group | Primary amine (-CH₂NH₂) |

This combination of functional groups and substituents makes 6-Chloro-2,4-difluoro-3-methylbenzylamine a structurally complex yet synthetically accessible building block.

Overview of Its Strategic Importance As a Fine Chemical Building Block in Academic Research

While specific academic research citing 6-Chloro-2,4-difluoro-3-methylbenzylamine is not extensively documented in publicly available literature, its strategic importance can be inferred from the well-established utility of similarly substituted benzylamines in various fields of chemical research. Halogenated benzylamines are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals. chemicalbook.com

The primary amine group is a versatile functional handle that can participate in a wide array of chemical transformations, including N-alkylation, acylation, and reductive amination, to construct more complex molecular architectures. The substituted aromatic ring, with its distinct electronic and steric properties, can act as a key pharmacophore or a precursor to other functional groups.

The strategic importance of this compound as a fine chemical building block lies in its potential for:

Introduction of Halogenated Moieties: Providing a pre-functionalized aromatic ring that can be incorporated into larger molecules, thereby introducing the desirable properties associated with fluorine and chlorine.

Scaffold for Library Synthesis: Serving as a starting material for the parallel synthesis of a library of derivatives for screening in drug discovery and materials science.

Mechanistic Studies: Acting as a model substrate to study the influence of multiple halogen substituents on reaction mechanisms and rates.

The combination of fluorine, chlorine, and a methyl group on the benzylamine (B48309) core offers a nuanced tool for medicinal chemists to fine-tune the properties of lead compounds.

Historical Development and Emerging Trends in the Chemistry of Halo Substituted Benzylamines

Synthesis of the 2,4-Difluoro-3-methyltoluene Core

The construction of the polysubstituted 2,4-difluoro-3-methyltoluene scaffold is the foundational step. The strategic introduction of fluorine, methyl, and other functional groups onto the toluene (B28343) core requires a careful selection of synthetic methods to control the substitution pattern.

Directed Ortho-Metalation (DoM) Strategies for Regioselective Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. This method utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, typically n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), facilitating deprotonation at the adjacent ortho-position. This generates a stabilized aryllithium intermediate that can react with various electrophiles to introduce substituents with high precision, a task often difficult to achieve through classical electrophilic aromatic substitution.

The mechanism involves the initial formation of a complex between the Lewis basic heteroatom of the DMG and the Lewis acidic lithium of the organolithium reagent. This proximity effect enhances the kinetic acidity of the ortho-protons, leading to selective deprotonation and the formation of an ortho-lithiated species. This intermediate can then be trapped by an electrophile (E+), such as a methylating agent, to yield the ortho-substituted product.

In the context of synthesizing a 2,4-difluoro-3-methyltoluene core, a strategist might begin with a difluorinated aromatic compound bearing a potent DMG. The fluorine atoms themselves can act as weak directing groups, but more powerful DMGs like amides, carbamates, or sulfoxides are often employed to ensure high regioselectivity. For instance, starting from a 1,3-difluorobenzene (B1663923) derivative with a DMG at the 2-position, lithiation would be directed to the 3-position, allowing for the introduction of the methyl group via reaction with an electrophile like methyl iodide.

| Directing Group (DMG) | Organolithium Reagent | Electrophile (E+) | Typical Product | Reference |

| -CON(i-Pr)₂ | s-BuLi/TMEDA | CH₃I | Ortho-methylated amide | |

| -OCON(Et)₂ | s-BuLi | (CH₃)₂SO₄ | Ortho-methylated carbamate | |

| -SO₂N(i-Pr)₂ | n-BuLi | CH₃OD | Ortho-deuterated sulfonamide | |

| -F | n-BuLi | CO₂ | Ortho-fluorobenzoic acid |

Nucleophilic Aromatic Substitution (SNAr) Approaches for Fluorine Introduction

Nucleophilic aromatic substitution (SNAr) provides a complementary route to fluorinated aromatics, particularly when the aromatic ring is electron-deficient. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks an aromatic ring that contains a good leaving group (e.g., -Cl, -NO₂) and is activated by at least one strong electron-withdrawing group (EWG) positioned ortho or para to the leaving group.

The mechanism involves two key steps. First, the nucleophile attacks the carbon atom bearing the leaving group, breaking the aromaticity and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge of this complex is delocalized onto the electron-withdrawing groups, which is crucial for its stabilization. In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored.

For the synthesis of a difluorotoluene core, one could start with a dichlorinated or dinitrated toluene derivative. The introduction of fluorine atoms can be achieved using a nucleophilic fluoride (B91410) source, such as potassium fluoride (KF) or cesium fluoride (CsF). The presence of other EWGs on the ring would facilitate this transformation. For example, 2,4-dinitrochlorobenzene can be converted to 2,4-dinitrofluorobenzene through treatment with KF. Subsequent reactions could then modify the nitro groups and introduce the methyl substituent.

| Substrate | Nucleophile | Activating Group(s) | Leaving Group | Product | Reference |

| 2,4-Dinitrochlorobenzene | KF | -NO₂ (ortho, para) | -Cl | 2,4-Dinitrofluorobenzene | |

| 4,5-Difluoro-1,2-dinitrobenzene | R-SH (Thiolate) | -NO₂ (ortho, para) | -F | Thioether derivative | |

| 2,3-Dichloroquinoxaline | R-NH₂ (Amine) | Pyridine-type Nitrogen | -Cl | Amino-chloro-quinoxaline | |

| 1-Chloro-4-nitrobenzene | CH₃O⁻Na⁺ | -NO₂ (para) | -Cl | 4-Nitroanisole |

Electrophilic Aromatic Substitution Pathways for Methyl Group Installation

Electrophilic aromatic substitution (EAS) is a fundamental process for functionalizing aromatic rings. The reaction involves the attack of an electrophile on the electron-rich aromatic π-system, leading to the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. A subsequent deprotonation step restores aromaticity and yields the substituted product.

To install a methyl group, the Friedel-Crafts alkylation is the classic method, typically employing a methyl halide (e.g., CH₃Cl) and a Lewis acid catalyst (e.g., AlCl₃). The catalyst generates a highly reactive electrophile, which is then attacked by the aromatic ring.

When applied to a substituted benzene (B151609) ring, the regiochemical outcome is dictated by the electronic properties of the existing substituents. Fluorine atoms are considered deactivating groups due to their strong inductive electron-withdrawing effect, yet they are ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance, which helps stabilize the arenium ion intermediate when attack occurs at these positions.

Starting with 1,3-difluorobenzene, electrophilic methylation would be directed to the positions ortho and para to both fluorine atoms. The primary products would be 2,4-difluorotoluene (B1202308) and 2,6-difluorotoluene. The steric hindrance and electronic effects would determine the ratio of these products.

| Substrate | Electrophile Source | Catalyst | Major Product(s) | Reference |

| Benzene | CH₃Cl | AlCl₃ | Toluene | |

| Toluene | HNO₃ | H₂SO₄ | Ortho-Nitrotoluene, Para-Nitrotoluene | |

| Anisole | Br₂ | FeBr₃ | Para-Bromoanisole | |

| 1,3-Difluorobenzene | CH₃COCl | AlCl₃ | 2,4-Difluoroacetophenone |

Elaboration to the Benzylic Amine Functionality

Once the substituted toluene core is assembled, the final key step is the introduction of the aminomethyl (-CH₂NH₂) group at the benzylic position. This is typically achieved by first functionalizing the methyl group and then converting the resulting intermediate into the desired amine. Common precursors for this transformation include nitro compounds, nitriles, and amides.

Reduction of Nitro Aromatic Precursors

The reduction of a nitro group (-NO₂) to a primary amine (-NH₂) is one of the most reliable and widely used transformations in organic synthesis. If a nitro group is introduced at the benzylic position (e.g., forming a phenylnitromethane derivative), its reduction provides a direct route to the benzylamine.

A variety of methods are available for this reduction, offering different levels of chemoselectivity and reaction conditions.

Catalytic Hydrogenation: This is a common and often clean method, utilizing hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. This method is highly efficient but may also reduce other sensitive functional groups.

Dissolving Metal Reductions: Classic methods involve the use of metals like iron, zinc, or tin in an acidic medium (e.g., HCl). The Béchamp reduction, using iron and acid, has been used industrially for decades, though it generates significant waste.

Hydride Transfer: Reagents like sodium borohydride (B1222165) in the presence of a catalyst or trichlorosilane (B8805176) with a tertiary amine can also effectively reduce nitro groups, often with good functional group tolerance.

| Reducing Agent/System | Substrate Type | Conditions | Key Features | Reference |

| H₂ / Pd-C | Aromatic Nitro | Room temp to moderate heat, pressure | High efficiency, clean, potential for over-reduction | |

| Fe / HCl or Acetic Acid | Aromatic/Aliphatic Nitro | Reflux | Inexpensive, widely used, large waste stream | |

| SnCl₂ / HCl | Aromatic Nitro | Mild conditions | Good for sensitive substrates, stoichiometric tin waste | |

| HSiCl₃ / Tertiary Amine | Aromatic/Aliphatic Nitro | Mild, metal-free | High yields, short reaction times, avoids heavy metals | |

| NaBH₄ / NiCl₂ | Aromatic Nitro | Methanol, room temp | Mild conditions, good yields |

Reduction of Nitrile and Amide Derivatives

An alternative and highly effective route to benzylamines involves the reduction of benzylic nitriles (-CN) or amides (-CONH₂). These functional groups can be introduced by nucleophilic substitution of a benzyl (B1604629) halide with cyanide or through elaboration of a benzylic carboxylic acid.

Reduction of Nitriles: Benzonitriles can be readily reduced to the corresponding benzylamines. Lithium aluminum hydride (LiAlH₄) is a powerful and common reagent for this transformation, providing the primary amine in high yield after an acidic workup. Catalytic hydrogenation (e.g., using H₂ with Raney Nickel or a Rhodium catalyst) is also an effective method. More specialized reagents like diisopropylaminoborane (B2863991) have been developed for the mild and selective reduction of nitriles.

Reduction of Amides: Similarly, benzamides can be reduced to benzylamines using strong reducing agents. LiAlH₄ is the reagent of choice for this conversion, as weaker reagents like sodium borohydride are generally unreactive towards amides. The reaction proceeds by converting the carbonyl group into a methylene (B1212753) group (-CH₂-), yielding the amine.

| Functional Group | Reducing Agent/System | Product | Key Features | Reference |

| Nitrile (-CN) | LiAlH₄ then H₃O⁺ | Primary Amine (-CH₂NH₂) | Highly effective, strong reducing agent, requires anhydrous conditions | |

| Nitrile (-CN) | H₂ / Raney Ni | Primary Amine (-CH₂NH₂) | Catalytic, avoids metal waste, can require high pressure/temp | |

| Nitrile (-CN) | BH₂(N(iPr)₂) / cat. LiBH₄ | Primary Amine (-CH₂NH₂) | Reduces in presence of alkenes/alkynes, good yields | |

| Amide (-CONH₂) | LiAlH₄ then H₃O⁺ | Primary Amine (-CH₂NH₂) | Standard method for amide reduction, very effective | |

| Amide (-CONH₂) | BH₃·THF | Primary Amine (-CH₂NH₂) | Alternative to LiAlH₄, often milder |

Reductive Amination of Benzaldehyde (B42025) Derivatives

Reductive amination is a highly versatile and widely employed method for the synthesis of amines, including 6-Chloro-2,4-difluoro-3-methylbenzylamine. This process typically involves the reaction of a carbonyl compound, in this case, 6-chloro-2,4-difluoro-3-methylbenzaldehyde, with an amine source such as ammonia (B1221849), followed by the in-situ reduction of the resulting imine intermediate.

The direct one-pot procedure is often favored for its efficiency. The reaction commences with the formation of an imine or iminium ion from the aldehyde and ammonia (or an ammonium (B1175870) salt like ammonium acetate). This intermediate is then reduced without isolation to yield the primary benzylamine. A variety of reducing agents can be employed, each with specific advantages regarding selectivity, reactivity, and mildness of conditions. masterorganicchemistry.com

Commonly used reducing agents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). Sodium borohydride is a cost-effective and safe option, often used in combination with an acid catalyst or in specific solvent systems to modulate its reactivity. scielo.org.mxscispace.com For instance, systems like NaBH₄ in the presence of cation exchange resins or additives like NaH₂PO₄·H₂O in refluxing THF have proven effective for the reductive amination of various aldehydes. scielo.org.mxorientjchem.org Sodium cyanoborohydride is particularly useful as it is selective for the reduction of the protonated imine in the presence of the starting aldehyde. masterorganicchemistry.com

The synthesis of 6-Chloro-2,4-difluoro-3-methylbenzylamine via this route would start from the corresponding aldehyde, 6-chloro-2,4-difluoro-3-methylbenzaldehyde. chemicalbook.comchemuniverse.com The aldehyde is reacted with an ammonia source in a suitable solvent, followed by the addition of a selected reducing agent to furnish the desired primary amine.

Table 1: Representative Conditions for Reductive Amination of Aldehydes

| Reducing System | Amine Source | Solvent | Conditions | Typical Yield |

|---|---|---|---|---|

| NaBH₄ / Cation Exchange Resin | Anilines | THF | Room Temperature | High to Excellent scielo.org.mx |

| NaBH₄ / NaH₂PO₄·H₂O | Anilines | THF | Reflux | 85-92% orientjchem.org |

| NaBH₄ / Silica Gel | Various Amines | THF | Room Temperature | Good to Excellent scispace.com |

| LiAlH₄ / LiClO₄ | Primary/Secondary Amines | Diethyl Ether | Room Temperature | Good to Excellent ics-ir.org |

| H₂ / Catalyst (e.g., Pd/C) | Ammonia | Methanol/Ethanol | Elevated Pressure/Temp | High |

Modern Catalytic Amination Techniques (e.g., Palladium- or Copper-catalyzed Cross-Coupling)

Modern catalytic methods offer powerful alternatives for the formation of carbon-nitrogen bonds. While palladium-catalyzed Buchwald-Hartwig amination is a cornerstone for aryl amine synthesis, its direct application to form a benzylamine would typically involve the cross-coupling of a benzyl halide with an amine source. nih.gov

For the synthesis of 6-Chloro-2,4-difluoro-3-methylbenzylamine, a plausible catalytic approach would involve the amination of a precursor like 1-(bromomethyl)-6-chloro-2,4-difluoro-3-methylbenzene. This reaction could be catalyzed by palladium or copper complexes. For instance, palladium-catalyzed aminations using ligands like Xantphos have been shown to be efficient for coupling aryl halides. nih.gov Similar conditions could be adapted for benzyl halides.

More recently, copper-catalyzed C-H functionalization has emerged as a direct route to α-substituted primary benzylamines. acs.org This innovative method allows for the amination of alkylarenes, such as 1-chloro-2,4-difluoro-3-methyl-toluene, by functionalizing the benzylic C-H bond directly. This approach is highly atom-economical and can be performed with low catalyst loadings, making it a practical and scalable procedure. The reaction often utilizes a simple copper salt (e.g., CuI) and an imine as the nitrogen source, which is subsequently hydrolyzed to yield the primary amine hydrochloride salt. acs.org

Table 2: Examples of Modern Catalytic Amination Strategies

| Catalyst System | Substrate Type | Nitrogen Source | Key Features |

|---|---|---|---|

| Pd(OAc)₂ / Xantphos | Aryl/Benzyl Halide | Aryl Amines / Ammonia surrogate | Efficient for C(sp²)-N and C(sp³)-N bond formation. nih.gov |

| Copper Iodide (CuI) | Alkylarene (Toluene derivative) | Diarylimine | Direct C-H functionalization; high practicality. acs.org |

| Palladium Catalyst | 1-Chloromethyl Naphthalene | DMF (as dimethylamino source) | Remote C-H dimethylamination. rsc.org |

Chemo-, Regio-, and Stereoselective Considerations in Synthetic Pathways

Control of Aromatic Substitution Patterns

The precise arrangement of the chloro, difluoro, and methyl substituents on the benzene ring is crucial and requires careful regiochemical control during synthesis. The synthesis of the aromatic core likely begins with a less substituted precursor, such as 1,3-difluorobenzene. The directing effects of the existing substituents guide the position of incoming electrophiles.

A plausible synthetic route could involve the following steps:

Nitration: Nitration of 1,3-difluorobenzene would likely yield 2,4-difluoronitrobenzene (B147775), as the fluorine atoms are ortho-, para-directing.

Chlorination: Subsequent chlorination of 2,4-difluoronitrobenzene would be directed by the existing groups. The nitro group is a meta-director, while the fluorine atoms are ortho-, para-directors. This interplay would lead to the formation of 3,5-dichloro-2,4-difluoronitrobenzene. google.com

Reduction and Sandmeyer Reaction: The nitro group can be reduced to an amine (3,5-dichloro-2,4-difluoroaniline). This aniline (B41778) can then undergo a Sandmeyer reaction (diazotization followed by substitution) to introduce the methyl group, although this is a less common transformation.

Alternative Routes: A more likely route would involve Friedel-Crafts alkylation or acylation of a suitably substituted difluorobenzene derivative at an earlier stage, followed by further functionalization. For example, starting with 1-chloro-2,4-difluorobenzene, one could introduce the methyl group via Friedel-Crafts alkylation. chemicalbook.comnih.gov The regioselectivity of this step would be critical. Subsequent steps would then be required to introduce the final substituent and convert a functional group into the benzylamine moiety.

The synthesis of polysubstituted aromatic compounds often requires multi-step sequences where the order of reactions is paramount to achieving the desired substitution pattern.

Asymmetric Synthesis of Chiral Analogues (if applicable to the benzylic position)

The target molecule, 6-chloro-2,4-difluoro-3-methylbenzylamine, is achiral as the benzylic carbon is a methylene (-CH₂) group. However, the synthesis of chiral analogues, where the benzylic carbon is a stereocenter (e.g., carrying an additional alkyl or aryl group), is of significant interest in medicinal chemistry.

The primary method for accessing such chiral benzylamines is the asymmetric reduction of a prochiral imine. This can be achieved through several strategies:

Catalytic Asymmetric Reduction: This involves the reduction of an imine, formed from the corresponding ketone (e.g., 6-chloro-2,4-difluoro-3-methylacetophenone) and an amine, using a chiral catalyst. Imine reductases (IREDs) are enzymes that catalyze the asymmetric reduction of imines with high enantioselectivity and are increasingly used for the synthesis of chiral amines. researchgate.net

Chiral Auxiliaries: An alternative approach involves reacting the precursor aldehyde (6-chloro-2,4-difluoro-3-methylbenzaldehyde) with a chiral amine auxiliary to form a chiral imine or iminium ion. A subsequent diastereoselective reduction with a standard reducing agent (like NaBH₄) yields a chiral amine product. The chiral auxiliary can then be cleaved to release the desired chiral primary amine analogue. core.ac.uk

These methods provide access to enantiomerically pure or enriched benzylamine analogues, which are valuable building blocks for the synthesis of complex chiral molecules. rsc.orgunito.it

Detailed Research on the Chemical Reactivity and Mechanistic Investigations of 6-Chloro-2,4-difluoro-3-methylbenzylamine Not Available in Publicly Accessible Scientific Literature

Following a comprehensive search of publicly available scientific databases, chemical literature, and patent repositories, no specific research articles, detailed studies, or mechanistic investigations focusing on the chemical reactivity of the compound 6-Chloro-2,4-difluoro-3-methylbenzylamine could be located. Consequently, it is not possible to provide a thorough and scientifically accurate article that adheres to the detailed outline requested.

The user's instructions specified a strict focus on "6-Chloro-2,4-difluoro-3-methylbenzylamine" and the exclusion of information falling outside the explicit scope of the provided outline. Without dedicated research on this specific molecule, any attempt to detail its reactivity would be speculative and based on the general behavior of related compounds, which would violate the core requirements of the request.

The outlined sections and subsections require in-depth information, including detailed research findings and data tables, on the following aspects of the compound's chemistry:

Reactivity of the Primary Amine Functionality:

Formation of Imines and Enamines with Carbonyl Compounds

Acylation, Sulfonylation, and Ureation Reactions

Alkylation and Reductive Alkylation Processes

Cyclization Reactions involving the Amine Group

Reactivity of the Halogenated Aromatic Moiety:

Nucleophilic Aromatic Substitution (SNAr) Pathways with Diverse Nucleophiles

While the fundamental reactivity of primary amines and halogenated aromatic rings are well-established concepts in organic chemistry, the specific reaction conditions, yields, and mechanistic pathways for "6-Chloro-2,4-difluoro-3-methylbenzylamine" are not documented in the available literature. Generating content for the requested article would necessitate extrapolating from other molecules, which would not meet the standard of scientific accuracy for a focused chemical review.

Therefore, the information required to fulfill this request is not presently available in the public scientific domain.

Reactivity of the Halogenated Aromatic Moiety

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig)

The aryl chloride moiety in 6-Chloro-2,4-difluoro-3-methylbenzylamine is a suitable handle for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with a coupling partner and subsequent reductive elimination to yield the product and regenerate the Pd(0) catalyst. libretexts.org

Suzuki-Miyaura Coupling: This reaction would couple the benzylamine with an organoboron reagent (e.g., a boronic acid or ester). nih.gov Given the presence of the electron-withdrawing fluorine atoms, the aryl chloride bond is activated towards oxidative addition, a frequently rate-determining step. nih.gov However, the steric hindrance from the adjacent methyl and aminomethyl groups might necessitate the use of bulky, electron-rich phosphine (B1218219) ligands (e.g., biarylphosphines like XPhos or SPhos) to facilitate the reaction. nih.govresearchgate.net The choice of base is also critical to promote the transmetalation step without causing decomposition of the starting material. nih.gov

Sonogashira Coupling: For the formation of an aryl-alkyne bond, the Sonogashira coupling is employed, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org Modern protocols often allow for copper-free conditions, which can be advantageous in pharmaceutical synthesis. nih.govorganic-chemistry.org The reactivity of 6-Chloro-2,4-difluoro-3-methylbenzylamine in this reaction is expected to be favorable due to the activated C-Cl bond. Mild bases such as amines (e.g., triethylamine (B128534) or diisopropylethylamine) are commonly used, which also serve as the solvent in some cases. wikipedia.orglibretexts.org

Buchwald-Hartwig Amination: This reaction would form a new C-N bond by coupling the aryl chloride with a primary or secondary amine. organic-chemistry.orgwikipedia.org This transformation is particularly sensitive to ligand choice, with bulky, electron-rich ligands being essential for achieving high yields, especially with less reactive aryl chlorides. libretexts.orgorganic-chemistry.org The reaction mechanism proceeds through oxidative addition, amine coordination and deprotonation, and finally reductive elimination. wikipedia.org

| Reaction | Coupling Partner | Typical Catalyst/Ligand System | Typical Base | Expected Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | Ar'-B(OH)₂ | Pd(OAc)₂ / SPhos | K₃PO₄ | Biarylmethylamine |

| Sonogashira | R-C≡CH | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Alkynylbenzylamine |

| Buchwald-Hartwig | R₂'NH | Pd₂(dba)₃ / XPhos | NaOtBu | Diaryl- or Aryl-alkyl-methylamine |

Directed Metalation and Subsequent Electrophilic Quenching Reactions

Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium base, directing deprotonation to the adjacent ortho position. wikipedia.org The resulting aryllithium species can then be trapped with various electrophiles.

For 6-Chloro-2,4-difluoro-3-methylbenzylamine, the primary amine of the benzylamine group can be converted into a more effective DMG, such as a pivalamide (B147659) or a carbamate. However, the aminomethyl group itself can act as a DMG, directing lithiation to the C5 position. wikipedia.orguwindsor.ca The regioselectivity of this process would be a competition between the directing power of the aminomethyl group and the acidifying effects of the halogen substituents. Fluorine is known to be a potent director for ortho-lithiation. researchgate.netunblog.fr In this specific substrate, the C5 position is ortho to a fluorine atom and meta to the other fluorine and the chlorine atom. The combined directing effect of the aminomethyl group and the acidifying influence of the C4-fluoro substituent would strongly favor metalation at the C5 position. epfl.ch

Upon successful lithiation at C5, the resulting organolithium intermediate can be quenched with a wide array of electrophiles, such as aldehydes, ketones, carbon dioxide (to form a carboxylic acid), disulfides (to form a thiol), or alkyl halides. This provides a versatile route to highly substituted aromatic compounds.

| Electrophile | Reagent Example | Functional Group Introduced at C5 |

|---|---|---|

| Carbon Dioxide | CO₂ (gas) | -COOH (Carboxylic acid) |

| Aldehyde | CH₃CHO | -CH(OH)CH₃ (Secondary alcohol) |

| Disulfide | CH₃SSCH₃ | -SCH₃ (Thioether) |

| Silyl Halide | (CH₃)₃SiCl | -Si(CH₃)₃ (Trimethylsilyl) |

Influence of Fluorine and Chlorine Substituents on Aromatic Ring Activation and Selectivity

The electronic properties of the fluorine and chlorine substituents profoundly influence the reactivity of the aromatic ring. Both halogens are electronegative and exert a strong electron-withdrawing inductive effect (-I). stackexchange.com This effect deactivates the ring towards electrophilic aromatic substitution. However, they also possess lone pairs of electrons that can be donated into the ring via a resonance effect (+M), which is generally weaker than the inductive effect for halogens.

In the context of nucleophilic aromatic substitution (SNAr), the strong inductive effect of fluorine is particularly significant. masterorganicchemistry.comdoubtnut.com It powerfully stabilizes the negatively charged Meisenheimer complex intermediate, thereby accelerating the rate-determining nucleophilic attack. stackexchange.com Consequently, in activated systems, the C-F bond is often more reactive towards nucleophilic substitution than C-Cl, C-Br, or C-I bonds, a phenomenon known as the "element effect". masterorganicchemistry.comnih.gov In 6-Chloro-2,4-difluoro-3-methylbenzylamine, the fluorine atoms at C2 and C4, along with the chlorine at C6, make the ring electron-deficient and thus more susceptible to nucleophilic attack, should a suitable leaving group be present.

For palladium-catalyzed cross-coupling, the electron-withdrawing nature of the halogens makes the C-Cl bond more polarized and susceptible to oxidative addition by the Pd(0) catalyst. nih.gov This generally enhances the reactivity of aryl chlorides compared to their non-halogenated counterparts. rsc.org The regioselectivity of these reactions is dictated by the position of the leaving group (the chlorine atom at C6).

Advanced Mechanistic Studies using Kinetic Isotope Effects and Spectroscopic Interrogation

Kinetic Isotope Effects (KIEs): KIEs are a powerful tool for elucidating reaction mechanisms by determining whether a specific bond is broken in the rate-determining step. baranlab.org For reactions involving 6-Chloro-2,4-difluoro-3-methylbenzylamine, several KIE studies could provide mechanistic insight.

C-Cl Bond Cleavage: In palladium-catalyzed cross-coupling reactions, measuring the ¹³C KIE at the C6 position can clarify the extent to which C-Cl bond cleavage occurs in the transition state of the rate-determining step. A significant primary KIE (k¹²C / k¹³C > 1) would indicate that oxidative addition is rate-limiting. nih.gov Recent studies on Suzuki-Miyaura reactions have used ¹³C KIEs to provide unequivocal evidence for the nature of the oxidative addition transition state under catalytic conditions. nih.gov

Benzylic C-H Bond Activation: If the benzylamine were subjected to reactions involving C-H activation at the benzylic position, a deuterium (B1214612) KIE (kH/kD) could be measured by comparing the reaction rate of the parent compound with its dideuterated analogue (-CD₂NH₂). A large primary KIE (typically > 2) would suggest that the C-H bond is broken in the rate-determining step. researchgate.netresearchgate.net

Spectroscopic Interrogation: The progress and mechanism of reactions involving this compound, particularly palladium-catalyzed processes, could be monitored using various spectroscopic techniques. In situ NMR spectroscopy (e.g., ¹⁹F NMR or ³¹P NMR) can be used to observe the formation of intermediates and determine reaction kinetics. rsc.org Mass spectrometry can help identify catalytic intermediates and byproducts. For example, the oxidative addition complex, trans-[Pd(L)₂(Ar)Cl], could potentially be isolated and characterized by X-ray crystallography and NMR, providing direct evidence for the first step of the catalytic cycle. nih.govchemrxiv.org

Computational Chemistry and Quantum Mechanical Studies on Reactivity Profiles

Computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting and understanding the reactivity of complex molecules like 6-Chloro-2,4-difluoro-3-methylbenzylamine. mdpi.comnih.gov

Reactivity and Selectivity Prediction: DFT calculations can be used to determine the electron density distribution on the aromatic ring, predicting the most likely sites for electrophilic or nucleophilic attack. The calculated electrostatic potential map would visualize the electron-deficient nature of the halogenated ring. For directed metalation, DFT can be used to compare the relative energies of different lithiated intermediates, thereby predicting the regioselectivity of deprotonation. unblog.fr

Mechanistic Pathway Elucidation: For palladium-catalyzed reactions, DFT is widely used to model the entire catalytic cycle, including the structures and energies of reactants, intermediates, transition states, and products. iciq.orgnih.govresearchgate.net Such studies can:

Calculate the activation energy barriers for key steps like oxidative addition, transmetalation, and reductive elimination, helping to identify the rate-determining step. nih.govresearchgate.net

Explain the role of ligands and bases in the catalytic cycle.

Predict the outcomes of competitive reaction pathways.

For instance, a computational study on the Suzuki-Miyaura coupling of this compound could compare the energy profiles for different phosphine ligands, providing a rationale for experimentally observed ligand effects. iciq.org Similarly, DFT calculations on the electronic properties of perfluorinated aromatic hydrocarbons have shown how fluorine substitution impacts ionization energies and electron affinities, which are key parameters governing chemical reactivity. researchgate.net

Applications of 6 Chloro 2,4 Difluoro 3 Methylbenzylamine in Advanced Organic Synthesis

Construction of Complex Nitrogen-Containing Heterocyclic Systems

Nitrogen-containing heterocycles are ubiquitous scaffolds in pharmaceuticals, agrochemicals, and natural products. The benzylamine (B48309) group of 6-Chloro-2,4-difluoro-3-methylbenzylamine serves as a key synthon for the annulation of various heterocyclic rings.

Substituted pyridines are a critical class of heterocycles with a wide range of biological activities. growingscience.combeilstein-journals.orgnih.gov While direct literature on the use of 6-Chloro-2,4-difluoro-3-methylbenzylamine in pyridine (B92270) synthesis is not available, its structural features suggest its utility in established synthetic methodologies. For instance, benzylamines can participate in condensation reactions with 1,3-dicarbonyl compounds or their equivalents to form dihydropyridine (B1217469) intermediates, which can then be oxidized to the corresponding pyridines. The electron-withdrawing nature of the fluorinated and chlorinated phenyl ring in the target benzylamine could influence the reactivity and regioselectivity of such cyclization reactions.

Similarly, pyrimidines, another vital class of nitrogen heterocycles, are often synthesized through the condensation of amidines with β-dicarbonyl compounds or their synthetic equivalents. nih.govresearchgate.netcore.ac.uknih.gov 6-Chloro-2,4-difluoro-3-methylbenzylamine could be envisioned as a precursor to a substituted amidine, which could then be utilized in pyrimidine (B1678525) ring formation, leading to pyrimidines bearing a highly functionalized benzyl (B1604629) substituent. The substitution pattern on the aromatic ring could be leveraged to fine-tune the biological activity of the resulting pyrimidine derivatives.

| Heterocycle | General Synthetic Method | Potential Role of 6-Chloro-2,4-difluoro-3-methylbenzylamine | Key Intermediates |

|---|---|---|---|

| Substituted Pyridines | Hantzsch Dihydropyridine Synthesis | As the nitrogen source in the initial condensation. | Dihydropyridine derivatives |

| Substituted Pyrimidines | Prins-type Cyclization | Formation of a substituted amidine for condensation with a dicarbonyl compound. | N-Benzylamidine |

The synthesis of isoquinolines and their higher homologues, benzazepines, often involves the cyclization of phenylethylamine or benzylamine derivatives. mdpi.comnih.govnih.gov The Bischler-Napieralski and Pictet-Spengler reactions are classic methods for isoquinoline (B145761) synthesis that utilize phenylethylamines. However, modifications of these reactions and other synthetic routes can employ benzylamines. wikipedia.org For example, a benzylamine can be acylated and subsequently cyclized under acidic conditions to form a dihydroisoquinoline, which can then be aromatized. The specific substitution on the phenyl ring of 6-Chloro-2,4-difluoro-3-methylbenzylamine would be expected to influence the conditions required for cyclization and the properties of the resulting isoquinoline.

The synthesis of benzazepines can also be approached using benzylamine precursors. datapdf.com Rhodium-catalyzed C-H activation and annulation reactions of benzylamines with suitable coupling partners have emerged as a powerful tool for the construction of these seven-membered heterocyclic systems. The electronic and steric environment of the aromatic ring in 6-Chloro-2,4-difluoro-3-methylbenzylamine would likely play a significant role in directing such C-H activation processes.

The term "azacycle" encompasses a broad range of nitrogen-containing rings, and benzylamines are versatile starting materials for their synthesis. researchgate.netekb.eg Ring-closing metathesis, multicomponent reactions, and various cycloaddition strategies can all potentially utilize 6-Chloro-2,4-difluoro-3-methylbenzylamine to introduce its unique substituted benzyl moiety into a variety of cyclic frameworks.

Furthermore, this benzylamine can serve as a precursor for the construction of fused heterocyclic systems. nih.gov For instance, the amine functionality can be used as a handle to build a second heterocyclic ring onto the existing aromatic core, or the entire molecule can be incorporated into a larger, polycyclic structure through a sequence of reactions. The presence of multiple halogen substituents offers opportunities for further functionalization through cross-coupling reactions, enabling the synthesis of highly complex and diverse molecular architectures.

Precursor for Fluorinated Amino Acid Derivatives and Peptidomimetics

The incorporation of unnatural amino acids, particularly those containing fluorine, into peptides has been a highly successful strategy for modulating their conformational preferences, metabolic stability, and biological activity. worktribe.comresearchgate.netnih.govorganic-chemistry.org 6-Chloro-2,4-difluoro-3-methylbenzylamine can be considered a valuable precursor for the synthesis of novel fluorinated amino acid derivatives. The benzyl group can be elaborated through various synthetic transformations to introduce a carboxylic acid functionality, or the amine itself can be incorporated into an amino acid scaffold.

Peptidomimetics are compounds designed to mimic the structure and function of peptides, but with improved pharmacological properties. The unique steric and electronic profile of the 6-chloro-2,4-difluoro-3-methylbenzyl group makes it an attractive moiety to incorporate into peptidomimetic designs. Its rigid aromatic core can serve as a scaffold to orient other functional groups, while the fluorine and chlorine atoms can engage in specific interactions with biological targets.

| Target Molecule | Synthetic Approach | Potential Contribution of 6-Chloro-2,4-difluoro-3-methylbenzylamine |

|---|---|---|

| Fluorinated Phenylalanine Analogues | Asymmetric synthesis starting from the corresponding benzaldehyde (B42025) derived from the benzylamine. | Provides the core fluorinated and chlorinated aromatic side chain. |

| Peptidomimetic Scaffolds | Incorporation as a side chain or backbone element. | Introduces a conformationally constrained and electronically distinct group. |

Development of Chiral Auxiliaries and Ligands in Asymmetric Catalysis

Asymmetric catalysis is a powerful tool for the synthesis of enantiomerically pure compounds. Chiral auxiliaries are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. myuchem.comnih.govresearchgate.net While there is no direct evidence of 6-Chloro-2,4-difluoro-3-methylbenzylamine being used as a chiral auxiliary, its amine functionality allows for the potential to be resolved into its constituent enantiomers. These enantiomerically pure amines could then be employed as chiral auxiliaries in reactions such as asymmetric alkylations or aldol (B89426) additions.

Furthermore, chiral benzylamines can serve as precursors for the synthesis of chiral ligands for transition metal catalysis. nih.govdoaj.org The nitrogen atom can coordinate to a metal center, and the chirality of the benzylamine backbone can create a chiral environment around the metal, enabling enantioselective transformations. The electronic properties of the fluorinated and chlorinated aromatic ring could modulate the catalytic activity and selectivity of such metal complexes. liv.ac.uk

Role in the Synthesis of Probe Molecules for Chemical Biology Research

Chemical probes are small molecules designed to study and manipulate biological systems. nih.govresearchgate.netnih.gov Fluorinated compounds are particularly valuable in this context due to the utility of ¹⁹F NMR spectroscopy as a sensitive analytical tool. beilstein-journals.org The fluorine atoms in 6-Chloro-2,4-difluoro-3-methylbenzylamine can serve as ¹⁹F NMR reporters, allowing for the study of the probe's interactions with biomolecules and its distribution within a biological system. rsc.orgnih.gov

The benzylamine can be derivatized with other functionalities, such as fluorophores or affinity tags, to create multifunctional chemical probes. The specific substitution pattern of the aromatic ring can be used to tune the probe's properties, such as its binding affinity for a particular target or its membrane permeability.

Contributions to the Field of Materials Science via Polymer or Liquid Crystal Precursors

While direct, published research on the specific applications of 6-chloro-2,4-difluoro-3-methylbenzylamine as a monomer for the synthesis of polymers or as a precursor for liquid crystals is not extensively documented, its molecular structure suggests significant potential for contributions to materials science. The unique combination of a reactive amine group, a halogenated and methylated aromatic ring, and fluorine substituents provides a versatile platform for designing advanced materials with tailored properties.

The primary amine group of 6-chloro-2,4-difluoro-3-methylbenzylamine serves as a key functional handle for polymerization reactions. It can readily undergo polycondensation with dicarboxylic acids, diacyl chlorides, or diisocyanates to form polyamides, polyimides, or polyureas, respectively. The presence of the chloro, difluoro, and methyl groups on the benzene (B151609) ring is expected to impart unique characteristics to the resulting polymers. For instance, the fluorine atoms can enhance thermal stability, chemical resistance, and hydrophobicity, while also lowering the dielectric constant and surface energy. The chlorine atom and methyl group can further modify the polymer's solubility, processability, and mechanical properties by influencing interchain interactions and packing.

In the realm of liquid crystals, the rigid, substituted phenyl ring of 6-chloro-2,4-difluoro-3-methylbenzylamine makes it an attractive core structure. The incorporation of fluorine atoms is a well-established strategy for tuning the mesomorphic and electro-optical properties of liquid crystals. researchgate.netrsc.org Lateral fluorine substituents, in particular, can significantly influence properties such as dielectric anisotropy (Δε) and melting point. biointerfaceresearch.comnih.gov The difluoro substitution pattern in 6-chloro-2,4-difluoro-3-methylbenzylamine is likely to induce a strong dipole moment, which is a critical factor in determining the dielectric anisotropy of a liquid crystal. biointerfaceresearch.com This can be particularly advantageous for applications in display technologies.

The following table outlines the potential influence of the structural features of 6-chloro-2,4-difluoro-3-methylbenzylamine on the properties of hypothetical polymers and liquid crystals derived from it.

| Structural Feature | Potential Influence on Polymer Properties | Potential Influence on Liquid Crystal Properties |

| Primary Amine Group (-NH2) | Enables polycondensation reactions to form polyamides, polyimides, etc. | Provides a reactive site for incorporation into larger mesogenic structures (e.g., via imine or amide linkages). |

| Difluoro Substitution (-F) | Enhances thermal stability, chemical resistance, and hydrophobicity. Lowers dielectric constant and surface energy. | Influences dielectric anisotropy, birefringence, and melting point. Can lead to the formation of specific mesophases. researchgate.netbiointerfaceresearch.com |

| Chloro Substitution (-Cl) | Modifies solubility and interchain interactions. Can enhance flame retardancy. | Affects molecular polarity and packing, thereby influencing mesophase stability and transition temperatures. |

| Methyl Group (-CH3) | Increases solubility in organic solvents. Can disrupt chain packing, affecting crystallinity and mechanical properties. | Can influence the melting point and clearing point by sterically hindering intermolecular interactions. |

| Benzene Ring | Provides rigidity and thermal stability to the polymer backbone. | Forms a rigid core unit essential for the formation of liquid crystalline phases. |

Advanced Analytical and Spectroscopic Characterization Techniques for Research on Halogenated Benzylamines

High-Resolution NMR Spectroscopy (¹H, ¹³C, ¹⁹F NMR) for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. For a fluorinated compound like 6-Chloro-2,4-difluoro-3-methylbenzylamine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a wealth of information regarding the connectivity and spatial relationships of atoms.

¹H NMR Spectroscopy The proton NMR spectrum provides information on the number of different types of protons and their neighboring atoms. The expected spectrum for 6-Chloro-2,4-difluoro-3-methylbenzylamine would show distinct signals for the aromatic, benzylic (CH₂), amine (NH₂), and methyl (CH₃) protons. The aromatic proton at the C5 position is expected to appear as a triplet or a doublet of doublets due to coupling with the two neighboring fluorine atoms (at C4 and C2, though the latter is a longer-range coupling). The benzylic CH₂ protons would likely appear as a singlet, shifted downfield by the adjacent aromatic ring and nitrogen atom. The amine protons typically appear as a broad singlet, and the methyl protons would be a sharp singlet.

¹³C NMR Spectroscopy The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. A key feature for this compound would be the presence of carbon-fluorine (C-F) coupling, which splits the signals of carbons near fluorine atoms into doublets with characteristic coupling constants (J_CF). walisongo.ac.id The carbons directly bonded to fluorine (C2 and C4) would exhibit the largest coupling constants (¹J_CF), while carbons two or three bonds away would show smaller ²J_CF and ³J_CF couplings, respectively. This provides definitive evidence for the positions of the fluorine substituents on the aromatic ring. nih.gov

¹⁹F NMR Spectroscopy Given the presence of two fluorine atoms, ¹⁹F NMR is an indispensable tool. st-andrews.ac.uk Since the two fluorine atoms on the ring (at C2 and C4) are in different chemical environments, they are expected to produce two distinct signals. These signals would likely appear as doublets due to coupling to each other (J_FF) and may show further fine splitting from coupling to the aromatic proton (J_HF). ¹⁹F NMR is highly sensitive and provides a direct confirmation of the presence and electronic environment of the fluorine atoms within the molecule. nih.gov

| Predicted NMR Data for 6-Chloro-2,4-difluoro-3-methylbenzylamine | |

| Nucleus | Predicted Chemical Shift (δ, ppm) |

| ¹H NMR | |

| Ar-H (C5) | 6.8 - 7.2 |

| CH₂ | 3.8 - 4.2 |

| NH₂ | 1.5 - 2.5 |

| CH₃ | 2.1 - 2.4 |

| ¹³C NMR | |

| C-Cl (C6) | 120 - 130 |

| C-F (C2) | 155 - 165 |

| C-F (C4) | 155 - 165 |

| C-CH₃ (C3) | 125 - 135 |

| C-CH₂NH₂ (C1) | 128 - 138 |

| C-H (C5) | 110 - 120 |

| CH₂ | 40 - 45 |

| CH₃ | 14 - 18 |

| ¹⁹F NMR | |

| F (C2) | -110 to -130 |

| F (C4) | -110 to -130 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a molecule with high precision, which allows for the unambiguous confirmation of its elemental composition. For 6-Chloro-2,4-difluoro-3-methylbenzylamine (C₈H₇ClF₂N), HRMS would verify the molecular formula by matching the experimentally measured mass to the calculated theoretical mass.

Beyond molecular formula confirmation, tandem mass spectrometry (MS/MS) provides insight into the molecule's structure through fragmentation analysis. Under collision-induced dissociation (CID), the protonated molecule ([M+H]⁺) breaks apart in a predictable manner. For benzylamines, common fragmentation pathways include the loss of ammonia (B1221849) (NH₃) or the cleavage of the C-C bond between the aromatic ring and the benzylic carbon to form a stable benzyl (B1604629) cation. nih.govnih.gov The presence of a chlorine atom is readily identified by a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with two peaks separated by approximately 2 Da in a ratio of roughly 3:1 (for ³⁵Cl and ³⁷Cl isotopes).

| Predicted HRMS Fragmentation Data for 6-Chloro-2,4-difluoro-3-methylbenzylamine ([M+H]⁺) | |

| Fragment Ion Structure | Predicted m/z |

| [C₈H₈ClF₂N]⁺ | 192.0335 |

| [C₈H₅ClF₂]⁺ (Benzyl cation) | 175.0070 |

| [C₈H₆ClF₂N - NH₃]⁺ | 175.0201 |

| [C₇H₄ClF₂]⁺ | 161.0018 |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that measure the vibrational frequencies of bonds within a molecule. The resulting spectra provide a unique "fingerprint" that is characteristic of the compound's structure and functional groups.

For 6-Chloro-2,4-difluoro-3-methylbenzylamine, the IR spectrum would be dominated by characteristic absorptions. The N-H bonds of the primary amine group would produce two distinct stretching bands in the 3300-3500 cm⁻¹ region (asymmetric and symmetric stretches). researchgate.net Aliphatic and aromatic C-H stretching vibrations would appear just above and below 3000 cm⁻¹, respectively. The aromatic ring C=C stretching would result in several peaks between 1450 and 1600 cm⁻¹. Strong absorptions corresponding to C-F and C-Cl bond stretches are expected in the fingerprint region, typically between 1000-1300 cm⁻¹ for C-F and 600-800 cm⁻¹ for C-Cl. dtic.mil Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic ring, which are often weak in the IR spectrum. researchgate.net

| Predicted Vibrational Frequencies for 6-Chloro-2,4-difluoro-3-methylbenzylamine | |

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch (CH₂, CH₃) | 2850 - 3000 |

| Aromatic C=C Stretch | 1450 - 1600 |

| N-H Bend (Scissoring) | 1580 - 1650 |

| C-F Stretch | 1100 - 1300 |

| C-N Stretch | 1020 - 1250 |

| C-Cl Stretch | 600 - 800 |

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Visible spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The substituted benzene (B151609) ring in 6-Chloro-2,4-difluoro-3-methylbenzylamine acts as a chromophore, the part of the molecule responsible for light absorption. The substituents on the ring (Cl, F, CH₃, CH₂NH₂) act as auxochromes, which modify the absorption characteristics of the chromophore. These groups are expected to cause a bathochromic shift (a shift to longer wavelengths) of the π → π* transitions of the benzene ring compared to unsubstituted benzene. The spectrum would likely show characteristic absorption bands in the UV region, providing information about the electronic structure and conjugation within the aromatic system. mdpi.com

X-ray Crystallography for Definitive Solid-State Structure Determination of Derivatives

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While 6-Chloro-2,4-difluoro-3-methylbenzylamine itself may be a liquid or oil at room temperature, it can often be converted into a crystalline derivative, such as a hydrochloride or hydrobromide salt, which is suitable for analysis. A successful crystal structure determination would provide definitive, high-precision data on bond lengths, bond angles, and torsional angles. nih.gov Furthermore, it would reveal how the molecules pack in the crystal lattice and detail the intermolecular interactions, such as hydrogen bonds involving the amine group and potential halogen bonding, that stabilize the solid-state structure. researchgate.net

Chromatographic Techniques (HPLC, GC) for Purity Assessment and Enantiomeric Excess Determination

Chromatographic methods are essential for separating components of a mixture and are widely used to assess the purity of synthesized compounds.

Purity Assessment High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for determining the purity of 6-Chloro-2,4-difluoro-3-methylbenzylamine. In both methods, the sample is passed through a column that separates it from any impurities, starting materials, or byproducts. The purity is then quantified by comparing the area of the peak corresponding to the main product with the total area of all peaks in the chromatogram.

Enantiomeric Excess Determination The concept of enantiomeric excess (ee) is a measure of the purity of a chiral compound. numberanalytics.com While 6-Chloro-2,4-difluoro-3-methylbenzylamine is an achiral molecule, related halogenated benzylamines can be chiral. For such chiral compounds, specialized chromatographic techniques using a chiral stationary phase (CSP) are employed. openochem.org Chiral HPLC or chiral GC can separate the two enantiomers (R and S forms) of a chiral amine, allowing for the precise determination of the enantiomeric excess, which is a critical parameter in asymmetric synthesis and pharmaceutical research. nih.govmasterorganicchemistry.com

Q & A

Q. What are the recommended synthetic routes for 6-chloro-2,4-difluoro-3-methylbenzylamine, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves halogenation and amination steps. For example:

- Step 1 : Chlorination/fluorination of a methylbenzene precursor (e.g., using Cl2/FeCl3 or SF4 as fluorinating agents).

- Step 2 : Bromination at the benzyl position (e.g., using NBS or PBr3), followed by nucleophilic substitution with ammonia or amines.

- Optimization Tips :

- Monitor reaction progress via TLC or HPLC (≥95% purity thresholds) .

- Control temperature to avoid side products (e.g., over-halogenation).

Q. Example Reaction Table :

| Step | Reagents | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Chlorination | Cl2/FeCl3 | 80 | 6 | 65 |

| Fluorination | SF4 | 120 | 12 | 55 |

| Amination | NH3/EtOH | 60 | 24 | 70 |

Q. Which analytical techniques are most reliable for characterizing 6-chloro-2,4-difluoro-3-methylbenzylamine?

- Methodological Answer :

- NMR Spectroscopy : Use <sup>19</sup>F NMR to confirm fluorine positions (δ ~ -110 to -130 ppm for aromatic F) and <sup>1</sup>H NMR for methyl/amine protons .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]<sup>+</sup> = 206.05).

- HPLC : Ensure purity (>95%) using C18 columns and UV detection at 254 nm .

Q. How can instability issues with this compound during storage be mitigated?

- Methodological Answer :

- Store under inert gas (N2/Ar) at -20°C to prevent hydrolysis of the amine group.

- Use stabilizers like BHT (butylated hydroxytoluene) for oxidative protection .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 6-chloro-2,4-difluoro-3-methylbenzylamine in nucleophilic substitution reactions?

- Methodological Answer :

- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potentials and identify electrophilic centers.

- Compare activation energies for different leaving groups (e.g., Cl vs. F) .

Q. What strategies resolve contradictory spectroscopic data (e.g., unexpected <sup>13</sup>C NMR peaks)?

- Methodological Answer :

- Iterative Analysis : Cross-validate with 2D NMR (COSY, HSQC) to assign ambiguous signals.

- Isotopic Labeling : Use <sup>15</sup>N-labeled amines to trace coupling patterns .

Q. How can this compound be applied in drug discovery for targeting fluorinated bioactive molecules?

- Methodological Answer :

- Use as a precursor for fluorinated benzylamine derivatives in kinase inhibitors.

- Screen via SPR (surface plasmon resonance) for binding affinity to target proteins (e.g., EGFR) .

Data Contradiction and Validation

Q. How to address discrepancies between synthetic yields reported in literature and experimental results?

- Methodological Answer :

- Replicate protocols with strict control of moisture/oxygen (Schlenk line).

- Use internal standards (e.g., deuterated analogs) for quantitative NMR validation .

Applications in Material Science

Q. Can this compound serve as a ligand in transition-metal catalysis?

- Methodological Answer :

- Test coordination with Pd(II)/Cu(I) complexes via UV-vis titration.

- Compare catalytic efficiency in cross-coupling reactions (e.g., Suzuki-Miyaura) against non-fluorinated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.